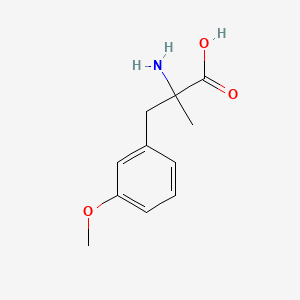

alpha-Methyl-m-methoxy-DL-phenylalanine

Description

The exact mass of the compound alpha-Methyl-m-methoxy-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Methyl-m-methoxy-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methyl-m-methoxy-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSKOHNTPEOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329117 | |

| Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-31-7 | |

| Record name | 2349-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-Methyl-m-methoxy-DL-phenylalanine: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a novel compound's fundamental characteristics is paramount to unlocking its full potential in research and development. This guide provides a detailed technical overview of α-Methyl-m-methoxy-DL-phenylalanine, a structurally unique amino acid analog. By deviating from a rigid template, this document aims to present a logical and intuitive exploration of the molecule, beginning with its foundational chemical identity and progressing through its synthesis, analytical characterization, and pertinent biological context. The methodologies described herein are grounded in established chemical principles, ensuring a self-validating and reliable framework for researchers.

Molecular Structure and Physicochemical Properties

α-Methyl-m-methoxy-DL-phenylalanine is a non-proteinogenic amino acid characterized by three key structural modifications to the parent phenylalanine molecule: an α-methyl group, a methoxy group at the meta-position (position 3) of the phenyl ring, and its existence as a racemic mixture of D and L enantiomers.

The presence of the α-methyl group introduces a chiral center at the α-carbon, in addition to the inherent chirality of the amino acid. This methylation significantly impacts the molecule's conformational flexibility and its interaction with biological targets. The methoxy group at the meta-position alters the electronic properties of the aromatic ring, influencing its reactivity and potential for intermolecular interactions.

Chemical Identification

To date, a specific CAS number for α-Methyl-m-methoxy-DL-phenylalanine has not been prominently indexed in major chemical databases. However, the structure can be definitively described through its constituent parts and systematic nomenclature. The parent compound, 3-Methoxy-DL-phenylalanine, is identified by CAS Number 7635-28-1 .

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-2-methyl-3-(3-methoxyphenyl)propanoic acid | - |

| Molecular Formula | C₁₁H₁₅NO₃ | - |

| Molecular Weight | 209.24 g/mol | - |

| SMILES | CC(C(O)=O)(N)Cc1cccc(OC)c1 | - |

| InChI | InChI=1S/C11H15NO3/c1-11(12,10(14)15)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,14,15) | - |

Predicted Physicochemical Properties

| Property | Predicted Value |

| LogP | ~1.5 |

| pKa (Acidic) | ~2.5 |

| pKa (Basic) | ~9.5 |

| Aqueous Solubility | Moderately Soluble |

Synthesis of α-Methyl-m-methoxy-DL-phenylalanine

Proposed Synthetic Pathway

The synthesis can be approached via the α-methylation of a suitable N-protected 3-methoxyphenylalanine precursor. A common and effective method involves the formation of an oxazolidinone intermediate, followed by methylation and subsequent deprotection.

Caption: Proposed synthetic workflow for α-Methyl-m-methoxy-DL-phenylalanine.

Detailed Experimental Protocol

Materials:

-

3-Methoxy-DL-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Paraformaldehyde

-

p-Toluenesulfonic acid (TsOH)

-

Toluene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: N-Boc Protection of 3-Methoxy-DL-phenylalanine

-

Dissolve 3-Methoxy-DL-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-3-Methoxy-DL-phenylalanine.

Step 2: Oxazolidinone Formation

-

To a solution of N-Boc-3-Methoxy-DL-phenylalanine (1 equivalent) in toluene, add paraformaldehyde (2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the oxazolidinone intermediate.

Step 3: α-Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the oxazolidinone intermediate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.2 equivalents) dropwise and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the methylated oxazolidinone.

Step 4: Deprotection

-

Dissolve the crude methylated oxazolidinone in 6N HCl.

-

Reflux the mixture for 4-6 hours.

-

Cool the solution to room temperature and wash with dichloromethane to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure.

-

Adjust the pH of the residue to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield α-Methyl-m-methoxy-DL-phenylalanine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals would include:

-

A singlet for the α-methyl protons.

-

Signals for the diastereotopic β-protons of the benzyl group.

-

A singlet for the methoxy group protons.

-

Aromatic proton signals consistent with a 1,3-disubstituted benzene ring.

-

Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

-

-

¹³C NMR: Expected signals would include:

-

A quaternary carbon signal for the α-carbon.

-

A signal for the α-methyl carbon.

-

A signal for the methoxy carbon.

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Expected [M+H]⁺: 210.1125 for C₁₁H₁₆NO₃⁺

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

-

N-H stretches from the amino group (~3300-3400 cm⁻¹).

-

C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C-O stretch from the methoxy group (~1250 cm⁻¹).

-

Aromatic C-H and C=C stretches.

-

Biological and Pharmacological Context

While specific pharmacological data for α-Methyl-m-methoxy-DL-phenylalanine is limited, its structural similarity to other α-methylated amino acids allows for informed hypotheses regarding its potential biological activities.

alpha-Methyl-m-methoxy-DL-phenylalanine biological activity

Technical Whitepaper: Pharmacodynamics and Neurochemical Utility of -Methyl-m-methoxy-DL-phenylalanine

Executive Summary

-Methyl-m-methoxy-DL-phenylalanineMMPUnlike

Core Chemical Identity[1]

-

Systematic Name: 2-Amino-3-(3-methoxyphenyl)-2-methylpropanoic acid

-

Key Structural Features:

- -Methyl Group: Sterically hinders degradation by Monoamine Oxidase (MAO), prolonging half-life.

- -Amino Acid Backbone: Substrate for L-type Amino Acid Transporter 1 (LAT1), ensuring Blood-Brain Barrier (BBB) penetration.

-

m-Methoxy Substituent: Increases lipophilicity compared to the hydroxylated parent, facilitating absorption before hepatic conversion to the active phenol form.

Mechanism of Action: The "False Transmitter" Cascade

The biological activity of

Metabolic Activation Pathway

-

Transport: MMP crosses the BBB via the LAT1 transporter (competing with Leucine and Phenylalanine).

-

Bioactivation (O-Demethylation): Hepatic microsomes (CYP450 enzymes) remove the methyl group from the ether, converting MMP into

-Methyl-m-tyrosine ( -

Decarboxylation:

-MMT acts as a substrate for Aromatic L-amino Acid Decarboxylase (AADC). Because it already possesses a meta-hydroxyl group, it bypasses the rate-limiting Tyrosine Hydroxylase step. -

Formation of the False Transmitter: AADC converts

-MMT into -

Vesicular Displacement:

-Methyl-m-tyramine has high affinity for VMAT2 (Vesicular Monoamine Transporter 2). It enters synaptic vesicles and stoichiometrically displaces Dopamine.

Why Dopamine is Depleted but Norepinephrine is Spared

The selectivity arises from the structural requirements of Dopamine

-

Dopamine Terminals: Lacking DBH, the metabolite (

-methyl-m-tyramine) accumulates, displacing DA. -

Norepinephrine Terminals: DBH is present. It hydroxylates

-methyl-m-tyramine to form

Figure 1: The metabolic activation cascade of MMP. Note the bifurcation where NE neurons can convert the false transmitter into a storable octopamine derivative, whereas DA neurons simply lose their transmitter content.

Biological Activity & Pharmacodynamics[2][3][4]

Time Course of Depletion

Unlike reserpine (which destroys storage capacity irreversibly for days) or AMPT (which acts rapidly but transiently), MMP produces a sustained depletion profile:

-

Onset: 2–4 hours post-administration (requires metabolic conversion).

-

Peak Effect: 12–24 hours.[1]

-

Duration: Can last up to 48 hours depending on dose.

Receptor Interaction

The metabolite

-

Consequence: While it displaces potent Dopamine, the replacement molecule fails to activate post-synaptic D1/D2 receptors effectively. This results in a net functional blockade (hypokinesia, catalepsy) similar to dopamine antagonists, but achieved presynaptically.

Experimental Protocols

Preparation and Solubility

MMP is an amino acid and zwitterionic. It is poorly soluble in neutral water.

-

Vehicle: 0.9% Saline acidified with minimal HCl (pH ~5.0) or suspended in 0.5% Methylcellulose.

-

Stability: Prepare fresh. Methoxy groups are stable, but the solution should be kept cold.

In Vivo Dopamine Depletion (Rat Model)

This protocol is designed to achieve >70% striatal dopamine depletion.

Step 1: Baseline Acclimatization

-

Animals: Male Sprague-Dawley rats (250–300g).

-

Housing: Standard light/dark cycle.

Step 2: Dosing Strategy

-

Dose: 400 mg/kg (i.p.). Note: High doses are required because it competes with endogenous amino acids for transport.

-

Administration: Intraperitoneal injection.[2][3] Split into two doses of 200 mg/kg spaced 2 hours apart to minimize acute toxicity and saturation of transport.

Step 3: Verification (HPLC-ECD)

-

Sacrifice animals at 24 hours post-injection.

-

Dissect Striatum (target) and Cerebellum (control).

-

Homogenize in 0.1M Perchloric Acid (PCA) with antioxidant (Na-metabisulfite).

-

Analyze via HPLC with Electrochemical Detection.

-

Target Metric: Striatal DA < 30% of control; NE levels > 80% of control.

Figure 2: Step-by-step workflow for inducing selective dopamine depletion using MMP.

Comparative Pharmacology

The choice of depleting agent dictates the interpretation of neurochemical data. MMP is superior when NE integrity must be maintained.

| Feature | Reserpine | ||

| Primary Mechanism | False Neurotransmitter (Displacement) | Synthesis Inhibition (TH Blocker) | VMAT Blockade (Vesicle Leakage) |

| Target Selectivity | High for Dopamine | Non-selective (DA & NE) | Non-selective (DA, NE, 5-HT) |

| NE Depletion | Minimal (<20%) | Severe (>60%) | Severe (>90%) |

| Onset of Action | Slow (Metabolic lag) | Rapid (Immediate inhibition) | Slow (Vesicle draining) |

| Recovery | 24-48 hours | 12-24 hours | Days to Weeks |

| Use Case | Selective DA depletion models | Acute turnover measurement | Global monoamine depletion |

Safety & Toxicology

Animal Safety

-

LD50: Not well established for the methoxy derivative specifically, but

-methyl-m-tyrosine has an LD50 > 800 mg/kg in rodents. -

Behavioral Signs: Animals will exhibit sedation, ptosis (drooping eyelids), and reduced locomotor activity (hypokinesia) consistent with dopamine loss.

-

Nephrotoxicity: High doses of methylated amino acids can crystallize in urine; ensure animals are well-hydrated.

Handling Precautions

-

Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses.

-

Inhalation: Powder is fine; use a fume hood during weighing to avoid inhalation of the prodrug.

References

-

Spector, S., et al. (1965). "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Udenfriend, S., et al. (1966). "Biochemical and physiologic effects of alpha-methyl-tyrosine and its meta-isomer." Biochemical Pharmacology. Link

-

Dorris, R. L., & Shore, P. A. (1971). "Amine release and depletion: mechanism of action of alpha-methyl-m-tyramine." European Journal of Pharmacology. Link

-

Fuller, R. W. (1980). "Pharmacology of false neurotransmitters." Annual Review of Pharmacology and Toxicology. Link

-

PubChem Compound Summary. (2024). "alpha-Methyl-m-tyrosine."[2][5][6] National Center for Biotechnology Information. Link

Sources

- 1. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 5. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Methyl-m-methoxy-DL-phenylalanine synthesis pathway

Technical Guide: Synthesis of -Methyl-m-methoxy-DL-phenylalanine[1]

Executive Summary

This technical guide details the synthesis of

The selected synthetic route is the Bucherer-Bergs reaction .[2][3][4][5] Unlike the Strecker synthesis, the Bucherer-Bergs protocol offers superior handling of the thermodynamically stable hydantoin intermediate, allowing for rigorous purification before the final hydrolysis step.[1] This ensures high purity of the racemic (DL) product, which is essential for downstream applications such as chiral resolution or biological assays.[1]

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule to its commercially available precursors.[1] The

Strategic Disconnection

The target amino acid is disconnected at the

[1]

Core Synthesis Protocol: Bucherer-Bergs Route

This protocol is designed for a 100 mmol scale . It prioritizes safety and yield. The reaction proceeds in two distinct phases: hydantoin formation and alkaline hydrolysis.[1]

Phase 1: Synthesis of 5-Methyl-5-(3-methoxyphenyl)hydantoin[1]

Reaction Overview: The ketone reacts with cyanide and ammonium carbonate to form the hydantoin ring.[1][2][4][6] The carbonate serves as the source of ammonia and carbon dioxide required for the ring closure.[1]

Reagents & Materials:

-

Precursor: 1-(3-methoxyphenyl)propan-2-one (16.4 g, 100 mmol)[1]

-

Reagent A: Potassium Cyanide (KCN) (9.8 g, 150 mmol) [POISON] [1]

-

Reagent B: Ammonium Carbonate [(NH4)2CO3] (28.8 g, 300 mmol)[1]

-

Solvent: Ethanol/Water (1:1 v/v, 200 mL)

Experimental Workflow:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Vent the condenser to a bleach scrubber (to neutralize any HCN gas).[1]

-

Dissolution: Charge the flask with Ethanol/Water (1:1). Add Ammonium Carbonate and stir until dissolved.

-

Addition: Add Potassium Cyanide carefully. Note: Ensure pH > 9 to prevent HCN evolution.

-

Substrate Addition: Add 1-(3-methoxyphenyl)propan-2-one dropwise over 15 minutes.

-

Reaction: Heat the mixture to 60°C for 4 hours, then raise to 75°C (gentle reflux) for an additional 12 hours. The solution will turn from clear to slightly yellow/orange.[1]

-

Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

The hydantoin intermediate typically precipitates as a white to off-white solid.[1]

-

Filter the solid and wash with cold water (3 x 50 mL) to remove excess cyanide and salts.[1]

-

Validation: Verify intermediate by melting point (Expected: ~168-172°C) or TLC.

-

Phase 2: Hydrolysis to -Methyl-m-methoxy-DL-phenylalanine[1]

Reaction Overview: The hydantoin ring is chemically robust and requires harsh alkaline conditions to open and decarboxylate to the free amino acid.

Reagents:

-

Substrate: Crude Hydantoin from Phase 1.

-

Base: Sodium Hydroxide (NaOH), 3M aqueous solution (150 mL).

-

Acid: Hydrochloric Acid (HCl), concentrated (for pH adjustment).[1]

Experimental Workflow:

-

Hydrolysis: Suspend the hydantoin in 3M NaOH in a stainless steel or heavy-walled glass pressure vessel.

-

Heating: Heat the mixture to 150°C for 12-16 hours. Note: Standard reflux (100°C) is often insufficient for sterically hindered

-methyl hydantoins.[1] -

Neutralization:

-

Crystallization:

-

The amino acid will precipitate upon reaching the isoelectric point.[1]

-

Cool to 4°C overnight to maximize yield.

-

-

Purification: Recrystallize the crude solid from water/ethanol to yield the pure DL-amino acid.

Mechanistic Pathway[1][6][7]

Understanding the mechanism is crucial for troubleshooting.[1] The reaction involves the formation of a cyanohydrin, followed by nucleophilic attack by ammonia, and subsequent cyclization with carbon dioxide.[1][4][6]

[1]

Analytical Characterization

To validate the identity of the synthesized

| Parameter | Expected Value / Description | Notes |

| Physical State | White crystalline powder | Hygroscopic |

| Melting Point | 260–265°C (decomposition) | Typical for zwitterionic amino acids |

| ¹H NMR (D₂O) | δ 7.30 (t, 1H), 6.95 (m, 3H), 3.80 (s, 3H, OMe), 3.15 (d, 1H), 2.95 (d, 1H), 1.55 (s, 3H, α-Me) | Characteristic α-methyl singlet is key |

| MS (ESI+) | [M+H]⁺ = 210.11 m/z | Formula: C₁₁H₁₅NO₃ |

| Solubility | Soluble in water, dilute acid/base; Insoluble in Et₂O, CHCl₃ |

Safety & Hazard Mitigation

CRITICAL WARNING: This synthesis involves Potassium Cyanide (KCN).[1] It is a potent metabolic asphyxiant.[1]

-

Engineering Controls: All operations involving KCN must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.[1]

-

Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH > 10 for at least 24 hours before disposal to oxidize cyanide to cyanate.[1]

-

HCN Monitoring: Use a handheld HCN monitor during the addition and heating phases.

References

-

Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. [1]

-

Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews. [1]

-

Ager, D. J., et al. (1996).[1] Commercial, Synthetic Nonproteinogenic Amino Acids.[1] Angewandte Chemie International Edition. [1]

-

O'Donnell, M. J. (2001).[1] The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [1]

alpha-Methyl-m-methoxy-DL-phenylalanine solubility in DMSO

Technical Guide: Solubility & Handling of -Methyl- -methoxy-DL-phenylalanine in DMSO

Executive Summary

-Methyl-This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike simple organic molecules, the solubility of amino acid zwitterions in aprotic solvents is governed by high crystal lattice energy. Successful dissolution requires disrupting these ionic intermolecular forces.

Key Takeaway: Expect moderate solubility (est. 1–10 mg/mL at 25°C) in pure DMSO, extendable to ~50 mg/mL with thermal activation or acid-assisted solvation.

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the competing forces at play.

Structural Analysis

-

The Zwitterionic Barrier: In its solid state, the molecule exists as a zwitterion (

and -

The DMSO Advantage: DMSO is a polar aprotic solvent (

). It is an excellent hydrogen bond acceptor (via the sulfoxide oxygen) but a poor hydrogen bond donor.-

Mechanism: DMSO solvates the ammonium group (

) via dipole interactions and stabilizes the hydrophobic aromatic core. However, it struggles to solvate the carboxylate anion (

-

-

Substituent Effects:

- -Methyl Group: Increases steric hindrance, slightly disrupting the crystal packing efficiency compared to standard phenylalanine, potentially aiding dissolution.

- -Methoxy Group: Adds lipophilicity and an additional hydrogen-bond acceptor site, improving interaction with the organic characteristics of DMSO compared to hydroxylated analogs (like Metyrosine).

Theoretical Solubility Workflow

The following diagram illustrates the logical pathway for determining the optimal solubilization strategy based on the compound's behavior.

Caption: Decision tree for solubilizing zwitterionic amino acid derivatives in DMSO.

Validated Solubilization Protocols

Protocol A: Standard Preparation (Biological Assays)

Use this method for cell culture or enzymatic assays where pH neutrality is critical.

Reagents:

-

-Methyl-

-

DMSO, ACS Reagent Grade or Sterile Filtered (Must be anhydrous;

water).

Step-by-Step:

-

Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile glass vial. Note: Avoid polystyrene plastics as DMSO can leach contaminants.

-

Solvent Addition: Add DMSO to achieve a concentration of 10 mg/mL . Do not attempt 50 mg/mL immediately.

-

Dispersion: Vortex vigorously for 60 seconds to break up clumps.

-

Sonication: Sonicate in a water bath at room temperature for 10–15 minutes.

-

Observation: The solution should turn from a suspension to a clear liquid. Schlieren lines (wavy patterns) indicate dissolution is occurring but incomplete.

-

-

Thermal Assist (Optional): If particles persist, warm the vial to 45°C (max 60°C) for 5 minutes.

-

Warning: Do not overheat. DMSO decomposes/oxidizes at high temperatures, potentially damaging the amine group.

-

Protocol B: Acid-Assisted Preparation (High Concentration)

Use this method for chemical synthesis or stock solutions where high concentrations (>20 mg/mL) are required.

Mechanism: Adding acid protonates the carboxylate group (

-

Preparation: Suspend the compound in DMSO at the desired concentration (e.g., 50 mg/mL).

-

Acidification: Add 1.0–1.1 equivalents of concentrated HCl or Trifluoroacetic acid (TFA).

-

Calculation: For 10 mg of compound (MW

209.24 g/mol ), 1 eq is

-

-

Mixing: Vortex immediately. The solution should clear rapidly.

Stability, Storage, and Handling[1][2]

DMSO Hygroscopicity

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which acts as an anti-solvent for this hydrophobic amino acid derivative, leading to precipitation over time.

-

Storage Rule: Store stock solutions in aliquots at -20°C .

-

Container: Use polypropylene (PP) or glass vials with PTFE-lined caps.

-

Thawing: Allow the vial to reach room temperature before opening to prevent condensation. If precipitation occurs upon thawing, sonicate at 37°C to redissolve.

Chemical Stability

The

Data Summary Table

| Parameter | Specification / Guideline |

| Target Concentration | Start at 10 mg/mL ; Max ~50 mg/mL (with heat/acid). |

| Solvent Grade | DMSO (Anhydrous, |

| Dissolution Aids | Sonication (Required); Heat (40–50°C); Acid (HCl/TFA). |

| Storage Temp | -20°C (Long term); Room Temp (Use within 24h). |

| Container Compatibility | Glass, Polypropylene (PP), PTFE. Avoid PS/PVC. |

References

-

Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[2][3]

-

Cayman Chemical. (2023).[4] Metyrosine Product Information & Solubility Guidelines. Cayman Chemical Technical Data.

-

Bachem. (2021). Peptide and Amino Acid Solubility Guidelines. Bachem Technical Library.

-

PubChem. (2025).[5] Compound Summary: 3-Methoxy-D-phenylalanine (Analog). National Library of Medicine.

-

MedChemExpress. (2024). Solubility and Storage Guidelines for Amino Acid Derivatives. MedChemExpress Technical Support.

Sources

- 1. scribd.com [scribd.com]

- 2. Gaylord Chemical Company, LLC PROCIPIENT (Dimethyl Sulfoxide USP, PhEur) 1 L | Buy Online | Gaylord Chemical Company, LLC | Fisher Scientific [fishersci.ca]

- 3. stobec.com [stobec.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-Methoxy-D-Phenylalanine | C10H13NO3 | CID 10420176 - PubChem [pubchem.ncbi.nlm.nih.gov]

alpha-Methyl-m-methoxy-DL-phenylalanine stability and storage

Technical Monograph: Stability Dynamics and Preservation of -Methyl-m-methoxy-DL-phenylalanine

Executive Summary

-Methyl-m-methoxy-DL-phenylalanineIts structural modifications—specifically the

Part 1: Chemical Identity & Physicochemical Profile

Understanding the stability of this molecule requires deconstructing its functional groups. The

Physicochemical Stability Matrix

| Property | Data / Characteristic | Stability Implication |

| Molecular Structure | High: No | |

| Physical State | White to off-white crystalline powder | Moderate: Hygroscopic tendencies in salt forms. |

| Solubility | Water (moderate), Dilute Acid (high), DMSO | Variable: Solution state accelerates amine oxidation. |

| pKa Values | Buffer pH determines ionic state and solubility. | |

| Melting Point | Thermally stable, but decomposes before melting. | |

| Hygroscopicity | Low to Moderate | Moisture uptake can induce caking and hydrolysis. |

Part 2: Mechanisms of Degradation

To preserve the molecule, one must understand the specific stress vectors that compromise its integrity. Unlike standard amino acids, the primary threat is not racemization, but rather oxidative instability of the amine and physical degradation.

The "Alpha-Methyl Shield"

A critical stability feature is the absence of an

-

Standard Amino Acids: Susceptible to racemization (L

D conversion) under basic conditions via proton abstraction. -

-Methyl-m-methoxy-DL-phenylalanine: The quaternary

Degradation Pathways Diagram

The following diagram illustrates the potential degradation vectors. While the methoxy group protects the ring from rapid oxidation (compared to phenols), the free amine remains the "Achilles' heel" in solution.

Caption: Primary degradation vectors. Note that racemization is absent due to the alpha-methyl substitution.

Part 3: Storage & Handling Protocols[1][2]

Solid State Storage (Long-Term)

The Golden Rule: Cold, Dry, and Dark.

-

Temperature: Store at -20°C . While stable at 4°C for months, -20°C prevents any trace decarboxylation or microbial growth over years.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. If not, seal tightly with parafilm.

-

Desiccation: Essential. Use a desiccator for the primary container to prevent moisture absorption, which facilitates chemical reactions.

Solution State Handling (Short-Term)

The Danger Zone: The molecule is significantly less stable in solution.

-

Preparation: Prepare fresh immediately before use.

-

pH Stability:

-

Acidic (pH 1-3): Highly stable (Amine protonated, resistant to oxidation).

-

Neutral (pH 7): Moderate stability (Use within 24 hours).

-

Basic (pH >9):Avoid. Increases susceptibility to amine oxidation and potential ether cleavage over long periods.

-

-

Sterilization: 0.22

m filtration is preferred over autoclaving, as high heat may induce decarboxylation.

Storage Decision Matrix

Caption: Decision tree for optimal storage conditions based on physical state and duration.

Part 4: Quality Control & Validation

Trust but verify. Before using stored material in critical assays (e.g., cell transport studies), validate purity.

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., 5

m, 4.6 x 250 mm). -

Mobile Phase:

-

A: 0.1% TFA in Water.

-

B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins.

-

-

Detection: UV at 214 nm (peptide bond/amine) and 254 nm (aromatic ring).

-

Acceptance Criteria: Purity > 98%. Look for new peaks at higher retention times (oxidation products).

TLC (Rapid Check)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

-

Visualization: Ninhydrin stain.

-

Result: Should yield a single spot. Multiple spots indicate degradation (free amines) or impurities.

References

An In-depth Technical Guide to the Inferred Neurochemical Profile of alpha-Methyl-m-methoxy-DL-phenylalanine

Abstract

Alpha-Methyl-m-methoxy-DL-phenylalanine (MMPA) is a synthetic amino acid derivative with a unique structural composition suggesting a complex neurochemical profile. To date, there is a notable absence of direct empirical studies on MMPA in the scientific literature. This technical guide, therefore, adopts a first-principles, structure-activity relationship (SAR) approach to construct a comprehensive, inferred neurochemical profile for MMPA. By dissecting its core structural motifs—the alpha-methylated phenylalanine backbone and the meta-methoxy substitution on the phenyl ring—we extrapolate a plausible range of biological activities. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to systematically investigate the pharmacology of this novel compound.

Introduction: Deconstructing a Novel Chemical Entity

Alpha-Methyl-m-methoxy-DL-phenylalanine (MMPA) represents a fascinating convergence of chemical moieties known to impart distinct neurochemical activities. Its structure, characterized by a phenylalanine core with an alpha-methyl group and a meta-methoxy substitution, suggests a potential for interaction with multiple components of central nervous system (CNS) signaling pathways. Phenylalanine itself is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine[1][2]. The addition of the alpha-methyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and alter pharmacological activity[3][4]. Furthermore, methoxy substitutions on the phenyl ring of phenethylamines are hallmarks of a class of compounds with significant effects on the serotonergic system[5][6][7].

Given the paucity of direct research on MMPA, this guide will leverage established SAR principles from analogous compounds to build a predictive model of its neurochemical profile. This approach is grounded in the understanding that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. The insights presented herein are intended to catalyze and guide future empirical investigation into MMPA.

Synthesis and Physicochemical Properties

The synthesis of alpha-methylated amino acids is a well-documented area of organic chemistry, often pursued to create conformationally constrained peptide analogues or to enhance the metabolic stability of amino acid-based drugs[8][9][10]. A general synthetic route to MMPA would likely involve the alpha-methylation of a protected m-methoxy-phenylalanine precursor.

General Synthetic Approach: A plausible synthetic strategy could involve the enantioretentive approach, starting with m-methoxy-DL-phenylalanine. The amino and carboxyl groups would first be protected. Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can then be quenched with an electrophilic methyl source, like methyl iodide, to install the alpha-methyl group. Deprotection would then yield the final product.

The introduction of the alpha-methyl group is expected to increase the lipophilicity of MMPA compared to m-methoxy-phenylalanine, which may influence its ability to cross the blood-brain barrier.

Inferred Neurochemical Profile: A Mechanistic Dissection

The neurochemical profile of MMPA can be logically inferred by considering the independent and synergistic contributions of its alpha-methyl and meta-methoxy groups.

Enzymatic Interactions: A Potential Modulator of Catecholamine Synthesis

The alpha-methylated phenylalanine backbone of MMPA is structurally analogous to known inhibitors of key enzymes in the catecholamine synthesis pathway.

-

Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) Inhibition: Alpha-methylphenylalanine is a known inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase[11][12]. PAH is responsible for the conversion of phenylalanine to tyrosine, while TH catalyzes the rate-limiting step in catecholamine synthesis: the conversion of tyrosine to L-DOPA. It is, therefore, highly probable that MMPA will act as an inhibitor of these enzymes. This inhibition would lead to a reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine. The co-administration of alpha-methylphenylalanine with phenylalanine has been used to create animal models of phenylketonuria by inducing hyperphenylalaninemia[11][13][14].

Caption: Inferred inhibition of catecholamine synthesis by MMPA.

Interactions with Monoamine Neurotransmitter Systems

The structural resemblance of MMPA to both amino acids and phenethylamine-type stimulants suggests potential interactions with monoamine transporters and receptors.

-

Blood-Brain Barrier Transport: Alpha-methylphenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier[12]. It is highly likely that MMPA also utilizes this transporter to enter the CNS.

-

Serotonergic System: The presence of a methoxy group on the phenyl ring is a common feature of many serotonergic compounds. For instance, the potent psychedelic mescaline is 3,4,5-trimethoxyphenethylamine[5]. While the 2,5-dimethoxy substitution pattern is often associated with high affinity for the 5-HT2A receptor, other methoxy-substituted phenethylamines also display significant serotonergic activity[6][7]. Para-methoxyamphetamine (PMA), for example, is a potent inhibitor of serotonin uptake, though it is a weak dopamine releasing agent[15]. Based on these precedents, it is plausible that MMPA interacts with the serotonergic system, potentially as a serotonin reuptake inhibitor or as a direct agonist at 5-HT receptors, particularly the 5-HT2A subtype.

-

Dopaminergic and Noradrenergic Systems: The alpha-methylated phenethylamine core of MMPA is the foundational structure of amphetamine and its derivatives, which are potent releasing agents and reuptake inhibitors of dopamine and norepinephrine[16][17]. However, the presence of the carboxylic acid group in MMPA significantly alters its physicochemical properties compared to amphetamine, likely reducing its activity as a monoamine releaser. The bulky and polar nature of the amino acid functionality may hinder its ability to effectively interact with the monoamine transporters in a manner conducive to inducing efflux.

Caption: Inferred points of interaction of MMPA with monoamine systems.

Proposed Experimental Workflows for Profile Validation

To empirically validate the inferred neurochemical profile of MMPA, a systematic series of in vitro and in vivo experiments is required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of MMPA on phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).

Methodology:

-

Enzyme Source: Recombinant human PAH and TH.

-

Substrate: L-phenylalanine for PAH and L-tyrosine for TH.

-

Assay Buffer: Prepare appropriate buffer conditions for each enzyme.

-

Incubation: Incubate the enzyme with varying concentrations of MMPA (e.g., from 1 nM to 100 µM) for a predetermined time.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Quantify the product formation (L-tyrosine for PAH, L-DOPA for TH) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Calculate the IC50 value for MMPA for each enzyme by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assays

Objective: To determine the binding affinity of MMPA for a panel of key CNS receptors and transporters.

Methodology:

-

Target Panel: Include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), norepinephrine receptors (α1, α2), and the respective monoamine transporters (SERT, DAT, NET).

-

Membrane Preparation: Use cell membranes from cell lines stably expressing the target receptor or transporter, or rodent brain tissue homogenates.

-

Radioligand: Select a high-affinity radiolabeled ligand for each target.

-

Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of MMPA.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) for MMPA at each target.

Table 1: Proposed Radioligand Binding Assay Panel

| Target | Radioligand | Tissue/Cell Source |

| SERT | [³H]Citalopram | Human platelet membranes or cells expressing hSERT |

| DAT | [³H]WIN 35,428 | Rat striatal membranes or cells expressing hDAT |

| NET | [³H]Nisoxetine | Rat cortical membranes or cells expressing hNET |

| 5-HT2A | [³H]Ketanserin | Rat cortical membranes or cells expressing h5-HT2A |

| D2 | [³H]Raclopride | Rat striatal membranes or cells expressing hD2 |

In Vitro Neurotransmitter Release and Reuptake Assays

Objective: To assess the ability of MMPA to induce monoamine release and inhibit reuptake.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Reuptake Assay:

-

Add varying concentrations of MMPA to the synaptosome suspension immediately followed by the addition of the radiolabeled neurotransmitter.

-

After a short incubation, terminate the uptake by rapid filtration.

-

Quantify the radioactivity to determine the inhibition of reuptake and calculate the IC50.

-

-

Release Assay:

-

After loading, wash the synaptosomes and resuspend in a physiological buffer.

-

Add varying concentrations of MMPA to stimulate release.

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Quantify the radioactivity in the supernatant to measure neurotransmitter release.

-

Potential Applications and Future Directions

Based on its inferred profile, MMPA could serve as a valuable research tool. If it is a potent and selective inhibitor of PAH and TH with good CNS penetration, it could be used to study the effects of catecholamine depletion in various neurological and psychiatric models. Its potential serotonergic activity, combined with its amino acid structure, could make it a unique pharmacological probe.

Future in vivo studies in animal models will be crucial to understand its overall pharmacological effects, including its impact on locomotor activity, body temperature, and its potential psychedelic-like or antidepressant-like properties. Furthermore, metabolomic studies will be necessary to identify its metabolic fate and potential active metabolites.

Conclusion

While the neurochemical profile of alpha-Methyl-m-methoxy-DL-phenylalanine remains to be empirically determined, a systematic analysis based on structure-activity relationships of its core components allows for the formulation of a robust set of testable hypotheses. The evidence from related compounds strongly suggests that MMPA is likely to be a CNS-active compound that inhibits catecholamine synthesis and may modulate serotonergic neurotransmission. The experimental workflows detailed in this guide provide a clear path for the scientific community to elucidate the true pharmacological nature of this intriguing molecule, potentially uncovering a novel tool for neuroscience research or a lead compound for drug development.

References

-

Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

-

Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. PubMed. [Link]

-

Mescaline. Wikipedia. [Link]

-

Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. PubMed. [Link]

-

α-Methylphenylalanine. Wikipedia. [Link]

-

Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. ACS Publications. [Link]

-

Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. National Center for Biotechnology Information. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

-

Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. National Center for Biotechnology Information. [Link]

- Synthesis of alpha-methyl, alpha-substituted amino acids.

-

Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. [Link]

-

Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]

-

Chemical structure of amphetamine and 4-methylamphetamine. ResearchGate. [Link]

-

Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort. Frontiers. [Link]

-

Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link]

-

Amphetamines: Structure-Activity Relationships. Semantic Scholar. [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]

-

Relationship: Specific Neurotransmitters and l-phenylalanine. Caring Sunshine. [Link]

-

α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Phenylalanine and tyrosine biochemical degradation. MedLink Neurology. [Link]

-

Researchers discover a biochemical route that plays role in Parkinson's disease. News-Medical.net. [Link]

-

Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. National Center for Biotechnology Information. [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. medlink.com [medlink.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. Mescaline - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 10. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 11. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 13. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Methodological & Application

Quantifying alpha-Methyl-m-methoxy-DL-phenylalanine in plasma

Application Note: High-Sensitivity Quantification of -Methyl-m-methoxy-DL-phenylalanine in Plasma via LC-MS/MS

Abstract & Scope

This application note details a robust, self-validating protocol for the quantification of

Due to the zwitterionic and highly polar nature of this molecule, traditional C18 retention is often unstable. This guide presents a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach, superior to Reversed-Phase (RP) methods for retaining polar amino acid derivatives without aggressive ion-pairing agents.[1]

Target Audience: Bioanalytical chemists, DMPK researchers, and clinical toxicologists.

Scientific Context & Molecule Characterization[1][2][3][4][5][6]

The Analyte

-

Chemical Formula:

(assuming 3-OMD structure)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Molecular Weight: 225.24 g/mol

-

Key Challenge: The

-methyl group hinders degradation by Monoamine Oxidase (MAO), leading to accumulation in plasma (half-life ~15 hours), making it a critical biomarker for Methyldopa dosing compliance and metabolic efficiency.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Stereochemistry: The "DL" designation implies a racemate. While the L-isomer is the active biological metabolite, synthetic standards often come as DL.[1] This method assumes achiral quantification (total concentration).

Metabolic Pathway Visualization

The following diagram illustrates the formation of the analyte from Methyldopa, highlighting the role of COMT.

Figure 1: Metabolic trajectory of Methyldopa to the target analyte 3-O-Methyl-Methyldopa.[1]

Method Development Strategy

Chromatography: Why HILIC?

Standard C18 columns suffer from "phase collapse" or poor retention (

-

Selected Mode: HILIC (Hydrophilic Interaction).

-

Mechanism: Partitions the analyte into a water-rich layer adsorbed on the silica surface.[1]

-

Benefit: Allows the use of high-organic mobile phases (Acetonitrile > 80%), which enhances desolvation efficiency in ESI-MS, significantly boosting sensitivity.[1]

Sample Preparation: PPT vs. SPE

For high-throughput PK studies, Protein Precipitation (PPT) is sufficient.[1] However, for trace quantification (<10 ng/mL), Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is recommended to remove phospholipids.[1]

Protocol Selection: This guide details Protein Precipitation (PPT) as it is the most accessible and cost-effective method for this specific analyte range (20–5000 ng/mL).[1]

Experimental Protocols

Materials & Reagents[1]

-

Analyte Standard:

-Methyl-m-methoxy-DL-phenylalanine (Sigma-Aldrich/Cerilliant).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Internal Standard (IS): Methyldopa-D3 or 3-O-Methyldopa-D3 (Deuterated analogs are mandatory to correct for matrix effects in HILIC).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation (Protein Precipitation)

Objective: Remove plasma proteins while maintaining the zwitterion in solution.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 ACN:Water). Vortex gently.

-

Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Expert Note: The formic acid ensures the amine is protonated and disrupts protein binding.

-

-

Vortex: High speed for 60 seconds.

-

Centrifugation: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to match the initial mobile phase conditions.

-

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 2.5 µm | Amide phase provides excellent retention for polar amines.[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with FA) | Buffer controls ionization state; pH 3 keeps amine protonated. |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | High organic content for HILIC retention. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Column Temp | 40°C | Improves mass transfer kinetics. |

| Injection Vol | 2–5 µL | Low volume prevents solvent mismatch effects. |

Gradient Profile:

-

0.0 min: 90% B (High organic to load)

-

2.0 min: 90% B[1]

-

4.0 min: 60% B (Elution)

-

4.1 min: 90% B (Re-equilibration)

-

6.0 min: 90% B (End)

Mass Spectrometry (MRM) Parameters

Source: Electrospray Ionization (ESI), Positive Mode.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Analyte | 226.1 | 180.1 | 22 | Quantifier (Loss of HCOOH) |

| Analyte | 226.1 | 165.1 | 35 | Qualifier |

| IS (D3) | 229.1 | 183.1 | 22 | Quantifier |

Note: Precursor m/z 226.1 assumes the 3-O-methyl-methyldopa structure.[1] If using the deoxy-analog, adjust Precursor to ~210.1.[1]

Workflow Logic & Data Flow

The following diagram details the critical decision points in the analytical workflow to ensure data integrity.

Figure 2: Step-by-step bioanalytical workflow from plasma collection to data generation.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must demonstrate it is under control during every run.

-

Linearity: Calibrate from 20 ng/mL to 5000 ng/mL.

must be -

Matrix Effect (ME) Check:

-

Calculate ME % =

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Acceptance: ME should be between -15% and +15%.[1] If suppression is >20% (common in plasma), switch to the SPE protocol or increase the dilution factor.

-

-

Carryover: Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be

of the Lower Limit of Quantification (LLOQ). -

Stability: Amino acids can degrade. Processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours.

Expert Troubleshooting

-

Issue: Double peaks in chromatogram.

-

Cause: Solvent mismatch. The sample solvent (supernatant) is stronger than the initial mobile phase.

-

Fix: Dilute the supernatant with ACN to match the 90% organic starting condition of the HILIC gradient.

-

-

Issue: Drifting Retention Times.

-

Cause: HILIC columns require long equilibration.

-

Fix: Ensure at least 2 minutes of re-equilibration time between injections. Maintain column temperature strictly at 40°C.

-

References

-

FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Link

-

Valistella, E., et al. (2014). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. Biomedical Chromatography. Link[1]

-

Peitz, D., et al. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots.[3] Clinica Chimica Acta. Link

-

Shimadzu Application Note. Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and LC-MS/MS. Link

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Methyl-m-methoxy-DL-phenylalanine for inducing hyperphenylalaninemia

Application Note: Chemically Induced Hyperphenylalaninemia via -Methyl-m-methoxy-DL-phenylalanine (MMP)

Abstract & Introduction

Phenylketonuria (PKU) is a metabolic disorder caused by a deficiency in phenylalanine hydroxylase (PAH), leading to neurotoxic accumulation of phenylalanine (Phe).[1] While genetic models (e.g.,

This guide details the protocol for using

-

Induce HPA at specific postnatal days (e.g., during critical myelination periods).

-

Reverse the condition by cessation of treatment.

-

Titrate severity by adjusting the ratio of inhibitor to substrate (Phe).

Key Mechanism: MMP mimics the substrate phenylalanine but cannot be hydroxylated, effectively locking the PAH enzyme active site and preventing the conversion of dietary Phe to Tyrosine (Tyr).

Mechanism of Action

To effectively utilize MMP, one must understand the enzymatic blockade. PAH requires the cofactor tetrahydrobiopterin (BH4) to convert Phe to Tyr.[2][3] MMP competes with Phe for the active site of PAH.

DOT Diagram 1: PAH Inhibition Pathway

Figure 1: Mechanism of Action. MMP competitively inhibits PAH, preventing the hydroxylation of Phenylalanine to Tyrosine. This results in a rapid accumulation of plasma Phenylalanine, mimicking the PKU metabolic profile.

Experimental Strategy: The "Dual-Hit" Protocol

Using MMP alone often results in inconsistent HPA because the inhibition of PAH leads to a compensatory upregulation of the enzyme or alternative clearance pathways. Therefore, the Dual-Hit Strategy —co-administration of MMP (to block clearance) and L-Phenylalanine (to load the system)—is the industry standard for achieving stable, neurotoxic Phe levels (>1200 µM).

Dosage Reference Table

| Component | Dosage (Neonatal/Suckling) | Dosage (Adult) | Purpose |

| MMP | 2.4 µmol/g body weight (~500 mg/kg) | 400–500 mg/kg | Inhibits PAH activity by ~75% |

| L-Phe | 5.2 µmol/g body weight (~850 mg/kg) | 300–500 mg/kg | Substrate load to saturate remaining PAH |

| Vehicle | 0.9% Saline (pH 7.4) | 0.9% Saline (pH 7.4) | Solvent |

Note: Dosages are derived from the classic Greengard et al. protocols and adapted for modern specific pathogen-free (SPF) animals.

Detailed Protocols

Protocol A: Preparation of MMP Solution

Solubility is the most common failure point. MMP is zwitterionic and hydrophobic; it requires pH manipulation to dissolve at high concentrations.

Materials:

- -Methyl-m-methoxy-DL-phenylalanine (MMP)

-

L-Phenylalanine (L-Phe)

-

1M NaOH and 1M HCl

-

Sterile 0.9% Saline

-

Ultrasonic bath

Step-by-Step:

-

Weighing: Calculate the total mass required for the cohort. Prepare fresh daily to prevent oxidation.

-

Solubilization (Alkaline Method):

-

Add MMP and L-Phe powders to a glass beaker.

-

Add 80% of the final volume of saline.

-

The solution will likely remain cloudy. Add 1M NaOH dropwise while stirring.

-

Critical: Do not exceed pH 10. The solution should clarify as the amino acids deprotonate.

-

-

Neutralization:

-

Once clear, place the beaker on ice.

-

Slowly add 1M HCl dropwise to bring the pH back to 7.2 – 7.4 .

-

Caution: If you overshoot (pH < 6), the compounds will precipitate.

-

-

Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile vial.

-

Validation: Check osmolarity if possible; it should be close to physiological (300 mOsm) to prevent injection site necrosis.

Protocol B: In Vivo Administration (Suckling Rat Model)

Target: Inducing HPA during the brain growth spurt (Postnatal days 3–20).

-

Acclimation: Weigh pups daily to establish a baseline growth curve.

-

Injection:

-

Administer the MMP+Phe solution via Subcutaneous (SC) injection.

-

Site: Nape of the neck (scruff).

-

Volume: Max 10 mL/kg (e.g., 0.1 mL for a 10g pup).

-

Frequency: Twice daily (every 12 hours) is recommended for stable inhibition, though some protocols use a single high dose.

-

-

Rotation: Rotate injection sites to minimize tissue irritation.

-

Monitoring:

-

Observe for "mousy" odor (excretion of phenylacetic acid).

-

Monitor for seizures or excessive lethargy (signs of acute toxicity).

-

Validation & Analysis

Trust but verify. You cannot assume HPA induction without biochemical confirmation.

Biochemical Validation (HPLC/MS)

Collect tail vein blood (20 µL) into heparinized tubes 2 hours post-injection (peak) and 12 hours post-injection (trough).

Target Plasma Levels:

-

Control: < 120 µM Phe

-

Mild HPA: 200 – 600 µM Phe

-

Classic PKU (Target): > 1200 µM Phe

Behavioral Validation Workflow

Cognitive deficits in this model are subtle and specific to executive function and working memory.

DOT Diagram 2: Experimental Workflow

Figure 2: Experimental Timeline. The critical induction window is PND 3-21. Biochemical validation is mandatory during induction to ensure threshold Phe levels are met.

Troubleshooting & Caveats

| Issue | Probable Cause | Corrective Action |

| Precipitation in Syringe | pH drift or temperature drop. | Keep solution at room temp; re-verify pH is 7.4. |

| Weight Loss >15% | Toxicity or malnutrition. | Supplement pups with hand-feeding; reduce MMP dose by 10%. |

| Inconsistent Phe Levels | Rapid clearance of MMP. | Switch from QD to BID dosing; ensure "Dual-Hit" (Phe load) is used. |

| Skin Necrosis | High osmolarity or pH. | Dilute solution further (adjust volume); check pH strictly. |

References

-

Greengard, O., Yoss, M. S., & Del Valle, J. A. (1976).

-Methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in suckling rats. Science, 192(4243), 1007–1008. [Link] -

Lane, J. D., & Neuhoff, V. (1980).

-methylphenylalanine and phenylalanine. Naturwissenschaften, 67(4), 198–199. [Link] -

Schuck, P. F., et al. (2015). Phenylketonuria: Pathophysiology, genetics, diagnosis and treatment. Inborn Errors of Metabolism: From Neonatal Screening to Metabolic Pathways, 119-131. [Link]

-

Pascucci, T., et al. (2013). Behavioral and Neurochemical Characterization of New Mouse Model of Hyperphenylalaninemia.[4] PLoS ONE, 8(12), e84697.[4] [Link][5]

Sources

- 1. Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Behavioral and Neurochemical Characterization of New Mouse Model of Hyperphenylalaninemia | PLOS One [journals.plos.org]

- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models Using alpha-Methyl-m-methoxy-DL-phenylalanine (PMA)

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Nomenclature and Focusing on the Predominant Isomer

The compound alpha-Methyl-m-methoxy-DL-phenylalanine, as requested, represents a specific chemical structure. However, the vast majority of published research and toxicological data is centered on its structural isomer, para-methoxyamphetamine (PMA) , where the methoxy group is in the para position of the phenyl ring. Given the scarcity of data on the meta-isomer, and the significant pharmacological information available for PMA, this guide will focus on the applications of PMA in creating animal models. The principles and protocols outlined herein are likely to have considerable overlap with the meta-isomer, though direct validation would be required.

PMA is a substituted amphetamine with potent effects on the serotonergic system, making it a valuable, albeit hazardous, tool for modeling specific neurochemical and physiological states in animals. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its use in creating animal models relevant to neuropsychiatric and toxicological research.

Mechanism of Action: A Dual-Pronged Assault on the Serotonergic System

PMA's primary mechanism of action is twofold, leading to a rapid and substantial increase in synaptic serotonin levels. This dual action is what makes it a potent tool for inducing specific physiological and behavioral phenotypes in animal models.

-

Selective Serotonin Releasing Agent (SSRA) : PMA acts as a substrate for the serotonin transporter (SERT), leading to its uptake into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin, causing a massive, non-vesicular release of serotonin into the synaptic cleft.[1] While it has weaker effects on dopamine and norepinephrine transporters, its primary impact is on the serotonergic system.[1]

-

Monoamine Oxidase-A (MAO-A) Inhibition : PMA is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of serotonin in the presynaptic neuron.[1] By inhibiting MAO-A, PMA prevents the degradation of newly synthesized and re-uptaken serotonin, further amplifying its synaptic concentration.[1]

This combination of serotonin release and inhibition of its breakdown can lead to a state of excessive serotonergic activity, often referred to as serotonin syndrome, which is a key feature of the animal models described below.

Caption: Mechanism of Action of PMA at the Serotonergic Synapse.

Animal Models Using PMA

The potent serotonergic and hyperthermic effects of PMA allow for the development of several key animal models.

Animal Model of Drug-Induced Hyperthermia

Scientific Rationale: PMA is known to induce robust hyperthermia in rodents, a critical factor in its toxicity.[1] This model is valuable for studying the mechanisms of drug-induced hyperthermia, screening potential therapeutic interventions, and investigating the role of the serotonergic system in thermoregulation.

Experimental Protocol:

Materials:

-

PMA hydrochloride (dissolved in sterile 0.9% saline)

-

Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old

-

Rectal thermometer for small animals

-

Heating pad or lamp (for maintaining baseline temperature)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate mice to the experimental room for at least 1 hour before the experiment. House them individually to prevent group-induced stress.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse. Ensure the ambient temperature of the room is controlled (e.g., 22 ± 1°C).

-

Drug Administration: Administer PMA via i.p. injection at doses ranging from 2 to 12 mg/kg.[2] A vehicle control group (0.9% saline) must be included.

-

Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Behavioral Observation: Concurrently, observe the animals for any behavioral changes, such as hyperactivity, stereotypy, or signs of distress.

-

Endpoint: The experiment can be terminated after the temperature returns to baseline or at a pre-determined time point. For toxicological studies, the endpoint may be the observation of severe adverse effects.

Data Analysis:

-

Plot the change in body temperature from baseline over time for each dose group.

-

Calculate the area under the curve (AUC) for the temperature change to quantify the overall hyperthermic effect.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of PMA with the vehicle control.

| Parameter | PMA Dose (mg/kg, i.p.) | Observed Effect in Mice | Reference |

| Hyperthermia | 4 - 12 | Dose-dependent increase in body temperature. | [2] |

| Behavior | 2 - 12 | Reduced offensive behaviors, complex dose-dependent effects on social and exploratory behaviors. | [2] |

| Toxicity (LD50) | ~25 (6 hr) | High toxicity, especially in combination with other stimulants. | [3] |

Animal Model of Serotonin Syndrome

Scientific Rationale: The dual action of PMA as an SSRA and MAO-A inhibitor makes it an effective agent for inducing a state resembling serotonin syndrome in animals. This model can be used to study the pathophysiology of this life-threatening condition and to evaluate the efficacy of potential treatments.

Experimental Protocol:

Materials:

-

PMA hydrochloride (dissolved in sterile 0.9% saline)

-

Male rats (e.g., Sprague-Dawley or Wistar), 250-300g

-

Observational checklist for serotonin syndrome-related behaviors (see below)

-

Rectal thermometer

-

Syringes and needles for i.p. or subcutaneous (s.c.) injection

Procedure:

-

Acclimation: Acclimate rats to the experimental cages for at least 30 minutes before injection.

-

Drug Administration: Administer PMA via i.p. or s.c. injection. A study in rats used a subcutaneous dose of 40 mg/kg to study its pharmacokinetics, which resulted in high plasma and brain concentrations.[4] For a serotonin syndrome model, a lower dose range should be titrated, starting from 5-10 mg/kg.

-

Behavioral Scoring: Observe and score the rats for a constellation of behaviors associated with serotonin syndrome at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) post-injection. A standardized scoring system should be used.

-

Physiological Monitoring: Monitor rectal temperature at the same time points as behavioral scoring.

-

Endpoint and Tissue Collection: At the end of the observation period, animals can be euthanized, and brain tissue can be collected for neurochemical analysis (e.g., HPLC-ECD to measure serotonin and its metabolites).

Serotonin Syndrome Behavioral Scoring Checklist (Rat):

-

Forepaw Treading: Rhythmic stepping of the forepaws.

-

Head Weaving: Side-to-side movement of the head.

-

Hindlimb Abduction: Spreading of the hindlimbs.

-

Straub Tail: Stiff, erect tail.

-

Low Body Posture: Flattened posture with the abdomen touching the cage floor.

-

Tremors: Involuntary muscle shaking.

Data Analysis:

-

Sum the scores for each behavioral component at each time point to get a total serotonin syndrome score.

-

Plot the mean total score and the mean body temperature over time.

-

Correlate behavioral scores with brain serotonin levels.

Caption: Experimental Workflow for the PMA-Induced Serotonin Syndrome Model.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of key controls and correlative measures:

-

Vehicle Controls: The inclusion of a vehicle-treated group is essential to ensure that the observed effects are due to PMA and not the injection procedure or the vehicle itself.

-

Neurochemical Correlation: In the serotonin syndrome model, correlating the behavioral and physiological changes with direct measurements of brain serotonin levels provides a strong validation of the model's neurochemical basis.

Conclusion

alpha-Methyl-m-methoxy-DL-phenylalanine, or more specifically its well-studied isomer para-methoxyamphetamine (PMA), is a potent pharmacological tool for creating animal models of hyperthermia and serotonin syndrome. Its robust and reproducible effects on the serotonergic system and body temperature provide a valuable platform for investigating the underlying pathophysiology of these conditions and for screening novel therapeutic agents. Researchers using PMA must exercise extreme caution due to its high toxicity and implement rigorous safety protocols. The detailed application notes and protocols provided in this guide offer a solid foundation for the successful and ethical use of PMA in preclinical research.

References

-

para-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

para-Methoxymethamphetamine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

α-Methylphenylalanine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

What is PMA / PMMA? - drugs.ie. (n.d.). Retrieved February 7, 2026, from [Link]

-

Martín-Marcos, M. J., et al. (2018). Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. Physiology & Behavior, 188, 196-203. Retrieved February 7, 2026, from [Link]

-

Hondejsová, A., et al. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 34-40. Retrieved February 7, 2026, from [Link]

-

Nichols, D. E., et al. (1975). Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA). Archives Internationales de Pharmacodynamie et de Thérapie, 214(1), 133-140. Retrieved February 7, 2026, from [Link]

Sources

- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]